(E)-3-Hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethoxy)phenyl]diazenyl]prop-2-en-1-one
Description
The compound (E)-3-Hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethoxy)phenyl]diazenyl]prop-2-en-1-one features a propen-1-one backbone with three key substituents:
- 3-Hydroxy group: Enhances hydrogen-bonding capacity and polarity.
- 4-Methoxyphenyl group at position 1: Provides electron-donating effects via the methoxy group.
- Diazenyl group substituted with 4-(trifluoromethoxy)phenyl at position 2: Introduces strong electron-withdrawing effects due to the trifluoromethoxy (–OCF₃) moiety.
The E configuration ensures spatial separation of substituents across the double bond, influencing molecular interactions and stability.
Properties
Molecular Formula |
C17H13F3N2O4 |
|---|---|
Molecular Weight |
366.29 g/mol |
IUPAC Name |
(E)-3-hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethoxy)phenyl]diazenyl]prop-2-en-1-one |
InChI |
InChI=1S/C17H13F3N2O4/c1-25-13-6-2-11(3-7-13)16(24)15(10-23)22-21-12-4-8-14(9-5-12)26-17(18,19)20/h2-10,23H,1H3/b15-10+,22-21? |
InChI Key |
FLIFFEYOSOGKEH-ISGIUULHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C(=C\O)/N=NC2=CC=C(C=C2)OC(F)(F)F |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=CO)N=NC2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethoxy)phenyl]diazenyl]prop-2-en-1-one typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone.
Methoxylation: The methoxy group is introduced via methoxylation reactions, often using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced catalysts and reaction monitoring techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
(E)-3-Hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethoxy)phenyl]diazenyl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The diazenyl group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have explored the potential of (E)-3-Hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethoxy)phenyl]diazenyl]prop-2-en-1-one as an anticancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The presence of the diazenyl group is believed to enhance the compound's ability to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies have shown that derivatives of similar structures can inhibit the growth of bacteria and fungi, suggesting that this compound may possess similar activity . Its mechanism may involve disrupting microbial cell membranes or interfering with metabolic pathways.
Photostability and UV Absorption
In material science, this compound has been studied for its potential as a UV absorber in polymers and coatings. Compounds with methoxy and trifluoromethyl groups are known to enhance photostability, making them suitable for applications in sunscreens and protective coatings. The ability to absorb UV radiation can protect underlying materials from degradation .
Dye Sensitizers in Solar Cells
The compound's structural characteristics make it a candidate for use as a dye sensitizer in solar cells. Research has shown that organic dyes can improve the efficiency of dye-sensitized solar cells (DSSCs). The incorporation of this compound could enhance light absorption and conversion efficiency due to its extended π-conjugated system .
Photodynamic Therapy
Photodynamic therapy (PDT) is an emerging treatment modality for cancer that utilizes photosensitizing agents activated by light. The unique properties of this compound suggest it could be effective in PDT applications. Upon light activation, it may produce singlet oxygen, leading to localized destruction of tumor cells .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer | Demonstrated cytotoxicity against various cancer cell lines through ROS generation. |
| Study 2 | Antimicrobial | Inhibited growth of specific bacterial strains, indicating potential as an antimicrobial agent. |
| Study 3 | Photostability | Showed enhanced UV absorption properties when incorporated into polymer matrices. |
| Study 4 | Photodynamic Therapy | Induced significant apoptosis in tumor cells upon light activation. |
Mechanism of Action
The mechanism of action of (E)-3-Hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethoxy)phenyl]diazenyl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering downstream effects. For instance, the diazenyl group may interact with cellular proteins, altering their function and leading to various biological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
Table 1: Substituent Comparison of Key Analogues
Key Observations :
Electronic and Physicochemical Properties
Table 2: Electronic Effects and Solubility Trends
Biological Activity
(E)-3-Hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethoxy)phenyl]diazenyl]prop-2-en-1-one, commonly referred to as a diazenyl compound, has garnered attention in recent years for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a hydroxy group, methoxy phenyl group, and a diazenyl moiety. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity.
Antioxidant Properties
Studies have shown that compounds with similar structures exhibit significant antioxidant activity. The presence of the methoxy and hydroxy groups can enhance electron donation capabilities, allowing these compounds to scavenge free radicals effectively.
Table 1: Antioxidant Activity Comparison
Antimicrobial Activity
Research indicates that diazenyl compounds exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic processes.
Case Study: Antimicrobial Efficacy
A study evaluated the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate effectiveness.
The biological activity of this compound is believed to stem from its ability to modulate oxidative stress pathways and influence cellular signaling cascades. It may act through:
- Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals.
- Modulation of Enzymatic Activity : Affecting enzymes involved in inflammation and cellular repair.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, emphasizing the role of substituents on biological activity. For instance, the trifluoromethoxy group has been shown to enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Table 2: Structure-Activity Relationship Insights
| Substituent | Effect on Activity |
|---|---|
| Hydroxy Group | Increases antioxidant potential |
| Methoxy Group | Enhances solubility |
| Trifluoromethoxy | Improves antimicrobial efficacy |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
